molecular formula C19H25N3O3 B3394822 (-)-14-O-Acetylindolactam V CAS No. 91403-61-1

(-)-14-O-Acetylindolactam V

Cat. No. B3394822
CAS RN: 91403-61-1
M. Wt: 343.4 g/mol
InChI Key: WJBVMJYASZWGBL-KSSFIOAISA-N
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Description

(-)-14-O-Acetylindolactam V is a natural product that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the indolactam family, which is known for its biological activities such as protein kinase C (PKC) activation, anti-cancer, and anti-inflammatory effects.

Scientific Research Applications

Isolation and Precursor Role

  • Isolation from Streptomyces blastmyceticum : (-)-14-O-Acetylindolactam V has been isolated from Streptomyces blastmyceticum, suggesting its role as a metabolite in this microorganism. It was found alongside (-)-Indolactam-V, which is known for its potent tumor-promoting properties. This research indicates the possibility of (-)-14-O-Acetylindolactam V being a precursor to other significant compounds (Irie et al., 1999).

Molecular Structure and Analysis Techniques

  • NMR Spectroscopy for Structure Analysis : The paper by Antonijevic and Halpern-Manners (2008) introduces a novel two-dimensional nuclear magnetic resonance (NMR) experiment, which can be used to study molecular structures, including compounds like (-)-14-O-Acetylindolactam V. This technique aids in understanding the complex molecular configurations and interactions of such compounds (Antonijevic & Halpern-Manners, 2008).

Analogues and Comparative Studies

  • Study of Analogue Compounds : Research by Power (2003) on silicon, germanium, tin, and lead analogues of acetylenes provides insights into the structural and bonding characteristics of similar compounds. This research can be extrapolated to understand the properties and applications of (-)-14-O-Acetylindolactam V in different contexts (Power, 2003).

Application in Pharmacokinetics

  • Pharmacokinetic Studies in Broiler Chicken : A study conducted by Shang et al. (2018) on a pleuromutilin derivative demonstrates the relevance of such compounds in pharmacokinetics. While not directly about (-)-14-O-Acetylindolactam V, this research provides a framework for understanding how similar compounds might behave in biological systems and their potential applications in pharmacology (Shang et al., 2018).

Environmental and Biological Interactions

  • Interaction with Microbial Communities : The research by Liu et al. (1989) on the absorption and transformation of the herbicide metolachlor by bacterial communities can provide insights into how (-)-14-O-Acetylindolactam V might interact with environmental and biological systems. Understanding such interactions is crucial for assessing the environmental impact and potential biotechnological applications of this compound (Liu et al., 1989).

properties

IUPAC Name

[(10S,13S)-9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-13-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-11(2)18-19(24)21-14(10-25-12(3)23)8-13-9-20-15-6-5-7-16(17(13)15)22(18)4/h5-7,9,11,14,18,20H,8,10H2,1-4H3,(H,21,24)/t14-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBVMJYASZWGBL-KSSFIOAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91403-61-1
Record name (-)-14-O-Acetylindolactam V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091403611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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